2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride
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Overview
Description
2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride is an organic compound with the molecular formula C7H6BrCl2NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with amino, bromo, and chloro groups
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride . These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological environment where the compound is active.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination of 2-Amino-4-chlorobenzoic acid
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Alternative Bromination Method
Industrial Production Methods
Industrial production of 2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride typically involves large-scale bromination processes similar to the laboratory methods described above. The reaction conditions are optimized for higher yields and purity, and the product is often recrystallized to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Reagents: Various nucleophiles can replace the halogen atoms (bromo and chloro) under appropriate conditions.
Conditions: Typically, these reactions are carried out in polar solvents at elevated temperatures.
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Oxidation and Reduction Reactions
Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Methanol and Bromine: Used for alternative bromination methods.
Polar Solvents: Used in substitution reactions.
Major Products Formed
Substituted Benzoic Acids: Depending on the nucleophile used in substitution reactions.
Nitro Derivatives: Formed through oxidation of the amino group.
Scientific Research Applications
2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride has several applications in scientific research:
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Chemistry
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and pharmaceuticals.
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Biology
- Investigated for its potential biological activities.
- Used in the study of enzyme interactions and inhibition.
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Medicine
- Explored for its potential therapeutic properties.
- Used in the development of new drugs and treatment methods.
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Industry
- Utilized in the production of specialty chemicals.
- Employed in the manufacture of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
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2-Amino-5-bromobenzoic acid
- Similar structure but lacks the chloro group.
- Used in similar applications but with different reactivity.
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3-Amino-2,5-dichlorobenzoic acid
- Contains two chloro groups instead of one bromo and one chloro group.
- Different chemical properties and applications.
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2-Amino-5-chlorobenzoic acid
- Lacks the bromo group.
- Used in the preparation of disease-modifying antirheumatic drugs (DMARDs) .
Uniqueness
2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride is unique due to the presence of both bromo and chloro substituents on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-amino-5-bromo-4-chlorobenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2.ClH/c8-4-1-3(7(11)12)6(10)2-5(4)9;/h1-2H,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGITFMPBWGOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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